2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvianolic acid D is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of a group of salvianolic acids, which are known for their potent antioxidant properties. Salvianolic acid D is characterized by its unique structure, which includes a dimer of caffeic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salvianolic acid D involves the esterification of caffeic acid derivatives. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the correct formation of the dimer structure. The process often involves multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of salvianolic acid D is generally achieved through extraction from Salvia miltiorrhiza. The roots of the plant are processed using solvents to extract the polyphenolic compounds, which are then purified using chromatographic techniques. This method ensures a high yield of salvianolic acid D with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Salvianolic acid D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of hydroquinones.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of salvianolic acid D, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Salvianolic acid D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations
Mechanism of Action
Salvianolic acid D exerts its effects through multiple mechanisms, including:
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress in cells.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol
Comparison with Similar Compounds
Similar Compounds
Salvianolic acid A: Known for its potent antioxidant and anti-inflammatory properties.
Salvianolic acid B: The most abundant salvianolic acid, with strong antioxidant activity.
Rosmarinic acid: Another polyphenolic compound with similar antioxidant properties
Uniqueness of Salvianolic Acid D
Salvianolic acid D is unique due to its specific dimer structure of caffeic acid, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study .
Properties
Molecular Formula |
C20H18O10 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29) |
InChI Key |
KFCMFABBVSIHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.